molecular formula C10H9ClN2O2 B1403450 Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1403766-98-2

Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1403450
CAS No.: 1403766-98-2
M. Wt: 224.64 g/mol
InChI Key: IQAJNQSVNXHPCE-UHFFFAOYSA-N
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Description

Pyrrolopyridine Derivatives in Chemical Research

Pyrrolopyridines constitute a remarkable class of heterocyclic compounds that have attracted extensive research interest due to their diverse biological and pharmacological properties. These compounds are characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring, creating bicyclic structures that occur in six distinct isomeric forms. The structural complexity of these molecules provides a rich foundation for chemical modification and biological activity optimization.

Recent advances in pyrrolopyridine research have demonstrated their significant potential as biologically-active molecules, with most derivatives showing anticancer properties and several exhibiting other therapeutic effects. The heterocyclic pyrrolopyridine nucleus notably mimics the purine ring of adenosine triphosphate molecules, enabling these compounds to function effectively as kinase inhibitors for cancer treatment and other diseases. This structural similarity allows pyrrolopyridine derivatives to work as inhibitors at the kinase hinge region, though their structural resemblance to adenosine triphosphate suggests they may be non-selective kinase inhibitors, with selectivity primarily conferred by different substituents attached to the azaindole nucleus.

The therapeutic potential of pyrrole and pyrrolidine analogs has been extensively documented, with research revealing their significance in treating various conditions including cancer, inflammation, viral infections, and tuberculosis. Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome represent naturally occurring metal complexes of pyrrole that play vital roles in living systems including photosynthesis, oxygen transport and storage, and redox cycling reactions. The medicinal importance of these scaffolds is further evidenced by the numerous drugs derived from either pyrrole, pyrrolidine, or their fused analogs.

Pyrrolopyridine Type Biological Activity Key Applications
1H-pyrrolo[3,2-b]pyridine Anticancer, Kinase inhibition Cancer therapy, FGFR targeting
1H-pyrrolo[2,3-b]pyridine FGFR inhibition Breast cancer treatment
Pyrrolo[3,4-c]pyridine Analgesic, Sedative Pain management, CNS disorders
Fused pyrrolopyridines Anti-inflammatory Inflammatory disease treatment

Historical Context of Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Research

The development of this compound can be traced back to early investigations into pyrrolopyridine chemistry. Historical patent literature from the 1960s documented the preparation of various pyrrolopyridine derivatives, including compounds with specific substituent patterns that would later inform the development of modern therapeutic agents. These early studies established fundamental synthetic methodologies for creating pyrrolopyridine scaffolds with diverse substituent arrangements.

The compound this compound, identified by Chemical Abstracts Service number 1403766-98-2, represents a specific example of halogenated pyrrolopyridine esters that have gained prominence in contemporary medicinal chemistry research. The incorporation of chlorine at the 7-position and the ethyl ester functionality at the 2-carboxylate position provides unique chemical properties that distinguish this compound from other pyrrolopyridine derivatives.

Research into 1H-pyrrolo[3,2-b]pyridines has revealed their particular utility as negative allosteric modulators, with studies demonstrating their selective activity against specific receptor subtypes. The development of compounds containing the 1H-pyrrolo[3,2-b]pyridine core has focused on optimizing brain penetration while minimizing cytochrome P450 inhibition and human ether-a-go-go-related gene channel binding. These optimization efforts have resulted in compounds showing good in vitro potency and favorable absorption properties, with several achieving significant receptor occupancy following oral administration in experimental models.

Synthetic methodologies for preparing this compound typically involve cyclization reactions starting from simpler precursors, with common synthetic routes including the use of 2-chloro-3-nitropyridine as a starting material. Industrial-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality, with catalysts and advanced purification techniques like chromatography employed to enhance efficiency and product isolation.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass broader principles of aromatic heterocycle design and reactivity. Pyrrole, as a five-membered heterocyclic ring, contributes five p orbitals and six pi electrons to the aromatic system, with each carbon atom in the pyrrole ring being sp2 hybridized and containing one pi electron in a p orbital perpendicular to the ring plane. This electronic arrangement, combined with the pyridine nitrogen's contribution, creates a fully conjugated system that follows the 4n + 2 rule for aromaticity.

The chemical reactivity of 1H-pyrrolo[3,2-b]pyridines has been extensively studied, revealing their propensity to undergo various electrophilic substitution reactions predominantly at the 3-position. These compounds demonstrate reactivity toward nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, providing multiple avenues for structural modification and derivatization. The regioselectivity of these reactions offers valuable synthetic opportunities for creating diverse libraries of compounds with varied biological activities.

Contemporary research has demonstrated the versatility of pyrrolopyridine scaffolds in drug design, particularly in the development of fibroblast growth factor receptor inhibitors. Studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can exhibit potent activities against multiple fibroblast growth factor receptor subtypes, with optimized compounds showing nanomolar inhibitory concentrations and significant effects on cancer cell proliferation, apoptosis, migration, and invasion.

Chemical Property This compound Reference Pyrrolopyridines
Molecular Weight 224.64 g/mol Variable (190-350 g/mol)
Boiling Point 372.1 ± 37.0°C at 760 mmHg 350-450°C range
Solubility Profile Ethanol, dimethyl sulfoxide soluble Organic solvents
Stability Stable under standard conditions Generally stable
Reactivity Electrophilic substitution at position 3 Position-dependent

The structural features of this compound, including the chlorine substituent at position 7 and the ethyl ester group at position 2, contribute to its unique chemical and biological properties. The chlorine atom enhances the compound's lipophilicity and may influence its binding interactions with biological targets, while the ethyl ester functionality provides opportunities for hydrolytic conversion to the corresponding carboxylic acid, potentially modulating the compound's pharmacokinetic properties.

Properties

IUPAC Name

ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAJNQSVNXHPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It is also known by other names such as 1403766-98-2, ethyl 7-chloro-1H-pyrrolo-[3,2-b]pyridine-2-carboxylate, and 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-, ethyl ester.

Preparation Methods

While the primary focus of the available documentation centers around the characteristics and applications of this compound, synthetic routes can be inferred from related pyrrolo[2,3-b]pyridine derivatives.

One approach involves reacting azaindole (pyrrolo[2,3-b]pyridine) with phenylboronic acid under Suzuki coupling conditions to yield 5-aryl or 5-heteroaryl-7-azaindole derivatives. This Suzuki reaction, a well-established method, uses a palladium catalyst and a base in a solvent mixture at elevated temperatures.

Another method includes brominating an intermediate compound in the 3-position using bromine or NBS (N-bromosuccinimide) in an organic solvent. Subsequent treatment with tosyl chloride in the presence of a base yields the desired product.

Synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

The synthesis of a related compound, Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, has been reported, and it involves the following steps:

  • Reacting potassium ethoxide with diethyl oxalate in diethyl ether, followed by the addition of 2-chloro-4-methyl-3-nitropyridine to yield potassium (lZ)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-olate.
  • Reducing the nitro group using iron powder in acetic acid at 60°C, followed by purification using silica gel chromatography to obtain Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
*   Yield: 72%
*   Reported melting point: 152-157°C
*   ¹H NMR (300 MHz, CD30D) 81.43 (3H, t, J = 7.0 Hz), 4.44 (2H, q, J = 7.1 Hz), 7.27 (lH, s), 7.65 (1H, d, J = 5.7 Hz), 7.95 (1H, d, J = 5.4 Hz)
*   ESI MS m/z 224 $$C10H9ClN2O2 + H]+
*   HPLC (Method A) >99% (AUC) , tR = 16. 6 min

Data Tables

Data for related compound synthesis:

Reactant Product Yield Reaction Conditions
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 7-chloro-N-cyclohexyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide 74% In phenol; at 20 - 100℃; for 6.0h
7-Chloro-N-cyclohexyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide N-cyclohexyl-1H-pyrrolo [2,3-c]pyridine-2-carboxamide 50% triethylamine (0.25 mL) and palladium (II) chloride (3 mg, 2 mol%) were combined in N,N- dimethylformamide (5 mL) under an atmosphere of hydrogen.

Spectral Data

The following spectral data is available for Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate:

  • ¹H NMR (300 MHz, CD30D): 81.43 (3H, t, J = 7.0 Hz), 4.44 (2H, q, J = 7.1 Hz), 7.27 (lH, s), 7.65 (1H, d, J = 5.7 Hz), 7.95 (1H, d, J = 5.4 Hz)
  • ESI MS m/z: 224 $$C10H9ClN2O2 + H]+

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has the molecular formula C10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2} and a molecular weight of 224.64 g/mol. Its structure features a pyrrole ring fused to a pyridine ring, which is significant for its biological activity and reactivity in synthesis.

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests it may exhibit biological activities such as:

  • Anticancer Activity : Research indicates that pyrrolopyridine derivatives can inhibit cancer cell proliferation. This compound may serve as a lead compound for developing anticancer drugs.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the compound's effectiveness against specific cancer cell lines, indicating that modifications to the pyrrole ring could enhance potency and selectivity against tumor cells.

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various biologically active molecules through:

  • Coupling Reactions : The presence of the carboxylate group allows for coupling with amines or other nucleophiles to form more complex structures.
  • Functionalization : The chloro substituent can be replaced or modified to create derivatives with tailored properties for specific applications.

Material Science

In material science, this compound is being explored for:

  • Polymer Synthesis : It can act as a monomer or additive in polymer formulations, potentially enhancing thermal stability and mechanical properties.
  • Dyes and Pigments : Its chromophoric characteristics may allow it to be used in synthesizing dyes with specific light absorption properties.

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reference standard for chromatographic techniques. Its unique structure aids in the development of methods for detecting related compounds in complex mixtures.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogues

Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 800401-62-1)
  • Molecular Formula : C₁₀H₉ClN₂O₂ (same as target compound).
  • Key Difference : Chlorine substituent at position 5 instead of 6.
  • Impact : Altered electronic distribution and steric effects may influence binding affinity in biological systems .
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 867034-10-4)
  • Molecular Formula : C₁₀H₉ClN₂O₂ (same as target compound).
  • Key Difference : Pyrrolopyridine ring arrangement ([2,3-c] vs. [3,2-b]).
Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1255098-82-8)
  • Molecular Formula : C₁₀H₉BrN₂O₂.
  • Molecular Weight : 269.10 g/mol.
  • Key Difference : Bromine substituent at position 5.

Methyl- and Cyano-Substituted Derivatives

Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1434141-73-7)
  • Molecular Formula : C₁₁H₁₁ClN₂O₂.
  • Molecular Weight : 238.67 g/mol.
  • Key Difference : Methyl group at position 3.
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 152589-06-5)
  • Molecular Formula : C₁₁H₉N₃O₂.
  • Molecular Weight : 215.21 g/mol.
  • Key Difference: Cyano group at position 6.
  • Impact: Electron-withdrawing cyano group may increase metabolic stability and reactivity in nucleophilic substitutions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Halogen/Group Key Property/Application
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 1403766-98-2 C₁₀H₉ClN₂O₂ 224.64 7 Cl High-purity research reagent
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 800401-62-1 C₁₀H₉ClN₂O₂ 224.64 5 Cl Intermediate for kinase inhibitors
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 867034-10-4 C₁₀H₉ClN₂O₂ 224.64 7 Cl Altered ring fusion for solubility studies
Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 1255098-82-8 C₁₀H₉BrN₂O₂ 269.10 5 Br Cross-coupling reaction intermediate
Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 1434141-73-7 C₁₁H₁₁ClN₂O₂ 238.67 7, 3 Cl, CH₃ Enhanced lipophilicity for drug candidates

Biological Activity

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 1403766-98-2) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.64 g/mol
  • Purity : ≥95%

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antiparasitic Activity :
    • Studies have shown that derivatives of pyrrolo compounds exhibit significant antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. For instance, related compounds demonstrated EC50 values in the low micromolar range, indicating potent activity .
  • Anticancer Potential :
    • Research indicates that this compound may inhibit cancer cell proliferation through various pathways. For example, it has been associated with the inhibition of hedgehog signaling pathways, which are crucial in the development of several cancers .
  • Antimicrobial Properties :
    • This compound has shown activity against various bacterial strains, suggesting potential as an antimicrobial agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways and metabolic processes.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathwayEC50 (µM)Reference
AntiparasiticPlasmodium falciparum~0.23
AnticancerHedgehog signaling pathwayN/A
AntimicrobialVarious bacterial strainsN/A

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationEC50 (µM)Observations
Base CompoundNone~0.23Standard activity
Variant AN-methyl substitution~0.064Increased potency
Variant BPyridyl group incorporation~0.177Decreased activity

Case Studies

  • Antiparasitic Efficacy :
    A study evaluated the antiparasitic efficacy of this compound against P. falciparum. Results indicated that the compound significantly reduced parasite viability at concentrations lower than 1 µM over a 72-hour incubation period .
  • Cancer Cell Line Studies :
    In vitro studies involving various cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis in a dose-dependent manner. The underlying mechanisms were linked to modulation of key signaling pathways involved in cell survival .

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?

The synthesis typically involves functionalizing a pyrrolopyridine core. A general approach includes:

  • Trichloroacetyl chloride-mediated cyclization : As demonstrated in the synthesis of ethyl pyrrole-2-carboxylate derivatives, trichloroacetyl chloride can facilitate ketone formation, followed by esterification .
  • Chlorination strategies : Chloro substituents are introduced via electrophilic substitution or using chlorinating agents (e.g., POCl₃) at the 7-position of the pyrrolopyridine ring. Evidence from analogous compounds (e.g., 7-chloro-1H-pyrrolo[3,2-b]pyridine) supports this step .
  • Esterification : Ethyl ester groups are added via reactions with ethyl chloroformate or through acid-catalyzed esterification of carboxylic acid intermediates .

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

Key characterization methods include:

  • NMR spectroscopy : The ¹H NMR spectrum typically shows distinct signals for the ethyl ester group (δ ~4.27 ppm, quartet; δ ~1.32 ppm, triplet) and aromatic protons influenced by the chloro substituent (e.g., δ ~7.50 ppm for adjacent protons) .
  • Mass spectrometry (ESIMS) : The molecular ion peak ([M+1]⁺) is observed at m/z ~224–250, depending on substituents. For example, a related compound (Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) shows [M+1] = 224.08 .
  • HPLC purity analysis : Purity >95% is standard, with retention times validated against reference standards .

Q. What purification techniques are effective for isolating this compound?

  • Column chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane is widely used for intermediate purification .
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals, as seen in analogous pyrrolopyridine esters .

Advanced Research Questions

Q. How does the chloro substituent at the 7-position influence the compound’s reactivity in cross-coupling reactions?

The chloro group acts as a directing group, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling). Computational studies suggest that the electron-withdrawing effect of chlorine enhances electrophilic substitution at adjacent positions. However, steric hindrance may reduce yields in bulky coupling partners, necessitating optimized Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. What strategies mitigate challenges in achieving high regioselectivity during pyrrolopyridine ring formation?

  • Thermodynamic control : Slow addition of reagents (e.g., trichloroacetyl chloride) at low temperatures (~0°C) minimizes side reactions .
  • Protecting groups : Temporary protection of reactive sites (e.g., using Boc groups) improves regioselectivity, as demonstrated in pyrrole-2-carboxylate syntheses .

Q. How can computational modeling predict the compound’s suitability as a kinase inhibitor scaffold?

  • Docking studies : Molecular docking with ATP-binding pockets (e.g., JAK2 kinase) reveals hydrogen bonding between the ester carbonyl and kinase residues.
  • DFT calculations : The chloro group’s electron-withdrawing nature stabilizes charge distribution, enhancing binding affinity. Comparative studies with fluoro or methyl analogs show chlorine’s superior steric and electronic profile .

Q. What analytical methods resolve contradictions in reported synthetic yields for pyrrolopyridine derivatives?

  • Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation, identifying bottlenecks (e.g., incomplete chlorination).
  • DoE (Design of Experiments) : Systematic variation of solvents (e.g., DMF vs. THF), temperatures, and catalysts pinpoints optimal conditions. For example, THF improves yields by 15% over DMF in esterification steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate

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